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Compound of Interest

Compound Name: 1-Chloro-5-phenylpentane

Cat. No.: B101639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-chloro-5-
phenylpentane as a versatile intermediate in organic synthesis, with a particular focus on its

application in the construction of molecular frameworks relevant to drug discovery and

development. Detailed experimental protocols for key transformations are provided to facilitate

its use in the laboratory.

Introduction
1-Chloro-5-phenylpentane is a bifunctional organic molecule featuring a terminal chloroalkane

and a phenyl group. This unique structure allows for a variety of chemical transformations,

making it a valuable building block for introducing a 5-phenylpentyl moiety into target

molecules. The lipophilic nature of the phenylpentyl group can be strategically employed to

modulate the pharmacokinetic and pharmacodynamic properties of biologically active

compounds. Its utility is primarily demonstrated in carbon-carbon and carbon-heteroatom bond-

forming reactions, such as Friedel-Crafts alkylations, Grignard reactions, and nucleophilic

substitutions.

Physicochemical Data
A summary of the key physical and chemical properties of 1-chloro-5-phenylpentane is

presented in Table 1.
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Property Value

CAS Number 15733-63-8

Molecular Formula C₁₁H₁₅Cl

Molecular Weight 182.69 g/mol

Boiling Point 80-82 °C at 1 mmHg

Density 0.996 g/mL at 25 °C

Refractive Index 1.514

Applications in Organic Synthesis
1-Chloro-5-phenylpentane serves as a precursor in a range of synthetic transformations,

enabling the synthesis of diverse molecular scaffolds.

Friedel-Crafts Cyclialkylation
A notable application of 1-chloro-5-phenylpentane is in intramolecular Friedel-Crafts reactions

to synthesize tetralin derivatives. The cyclization of 1-chloro-5-phenylpentane in the presence

of a Lewis acid catalyst, such as aluminum chloride, leads to the formation of 1-methyltetralin.

[1] Mechanistic studies involving deuterium labeling have shown that this reaction proceeds

through a rearrangement, highlighting the intricate carbocation dynamics involved.[1]
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Figure 1: Friedel-Crafts cyclialkylation of 1-chloro-5-phenylpentane.

Grignard Reagent Formation and Subsequent Reactions
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The chloro group in 1-chloro-5-phenylpentane can be readily converted to a Grignard

reagent, (5-phenylpentyl)magnesium chloride, by reacting with magnesium metal in an

anhydrous ether solvent. This organometallic intermediate is a powerful nucleophile and can

participate in a variety of reactions to form new carbon-carbon bonds. For instance, it can react

with carbonyl compounds (aldehydes, ketones, esters) to generate secondary and tertiary

alcohols, or with carbon dioxide to produce a carboxylic acid.

Grignard Reagent Formation

Reaction with Electrophiles
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Figure 2: Formation and reaction of the Grignard reagent from 1-chloro-5-phenylpentane.

Nucleophilic Substitution Reactions
The primary chloride in 1-chloro-5-phenylpentane is susceptible to nucleophilic substitution,

providing a straightforward method for introducing the 5-phenylpentyl group onto various
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heteroatoms. This is particularly valuable in the synthesis of pharmaceutical intermediates and

analogs of biologically active molecules.

Heterocyclic amines, such as piperidine, morpholine, and pyrrolidine, are common structural

motifs in many drug molecules. The N-alkylation of these heterocycles with 1-chloro-5-
phenylpentane introduces the lipophilic 5-phenylpentyl side chain, which can enhance

membrane permeability and target engagement.

1-Chloro-5-phenylpentane

N-(5-Phenylpentyl)heterocycle
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Solvent (e.g., ACN, DMF)
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Figure 3: General workflow for N-alkylation of heterocyclic amines.

Experimental Protocols
Protocol 4.1: Synthesis of 1-Methyltetralin via Friedel-
Crafts Cyclialkylation
Materials:

1-Chloro-5-phenylpentane

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 1 M aqueous solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of 1-chloro-5-phenylpentane (1.0 eq) in anhydrous dichloromethane

under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-

wise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by TLC.

Upon completion, carefully quench the reaction by slowly adding it to a flask containing

crushed ice and 1 M HCl.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel (eluent: hexanes)

to afford pure 1-methyltetralin.

Quantitative Data:
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Reactant Product Catalyst Solvent Time (h) Yield (%)

1-Chloro-5-

phenylpentan

e

1-

Methyltetralin
AlCl₃

Dichlorometh

ane
3 ~75-85

Protocol 4.2: Synthesis of N-(5-Phenylpentyl)piperidine
Materials:

1-Chloro-5-phenylpentane

Piperidine

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (ACN), anhydrous

Round-bottom flask

Magnetic stirrer

Reflux condenser

Filter funnel

Rotary evaporator

Procedure:

To a solution of piperidine (1.2 eq) in anhydrous acetonitrile, add anhydrous potassium

carbonate (1.5 eq).

To this stirred suspension, add 1-chloro-5-phenylpentane (1.0 eq) dropwise.

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours,

monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Wash the filter cake with acetonitrile.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

The crude N-(5-phenylpentyl)piperidine can be purified by vacuum distillation or column

chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Quantitative Data:

Reactant 1 Reactant 2 Base Solvent Time (h) Yield (%)

1-Chloro-5-

phenylpentan

e

Piperidine K₂CO₃ Acetonitrile 16 >90

Conclusion
1-Chloro-5-phenylpentane is a valuable and versatile intermediate in organic synthesis. Its

ability to participate in a range of chemical transformations, including Friedel-Crafts reactions,

Grignard reagent formation, and nucleophilic substitutions, makes it a key building block for the

synthesis of complex organic molecules. The protocols provided herein offer a starting point for

researchers to utilize this compound in their synthetic endeavors, particularly in the fields of

medicinal chemistry and drug development for the construction of novel chemical entities with

tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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